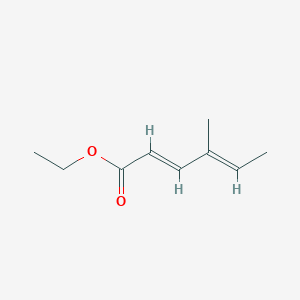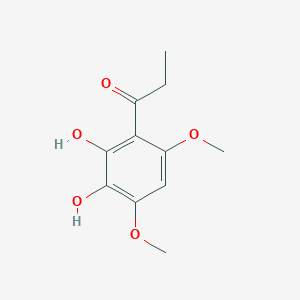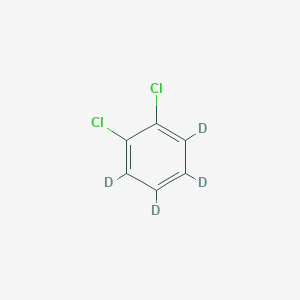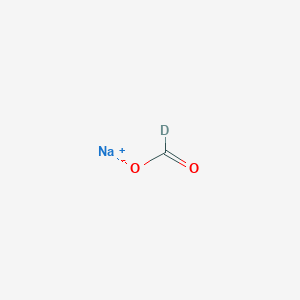
4-Ethylthymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-methylpyrimidin-2-ol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene. Pyrimidines are known for their presence in nucleic acids and various biologically active molecules .
Mechanism of Action
Target of Action
4-Ethylthymine, also known as 4-Ethoxy-5-methylpyrimidin-2-ol, primarily targets the DNA in cells . It is involved in the repair of oxygen alkylation damage, specifically at the O4 position of thymine . The primary role of this compound is to contribute to the mutagenic activity of alkylating agents .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation refers to the transfer of an alkyl group from one molecule to another. In the case of this compound, it contributes to the alkylation damage at the O4 position of thymine . This interaction results in changes in the DNA structure, which can lead to mutations .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway, specifically the nucleotide excision repair (NER) mechanism . NER is a DNA repair mechanism that removes bulky, helix-distorting lesions from DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .
Pharmacokinetics
It is known that the compound can be incorporated into synthetic dna . This suggests that it may have the ability to penetrate cellular membranes and interact with intracellular targets. The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The primary result of this compound’s action is the induction of mutations in DNA . By contributing to alkylation damage at the O4 position of thymine, this compound can cause changes in the DNA sequence . These changes can lead to mutations, which may contribute to various biological effects, including carcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the compound’s incorporation into DNA can be affected by the nucleophilicity of the environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that 4-Ethylthymine can be incorporated into synthetic DNA . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in DNA synthesis and repair .
Molecular Mechanism
It is known that this compound can be incorporated into synthetic DNA , suggesting that it may interact with DNA and potentially influence gene expression
Preparation Methods
The synthesis of 4-Ethoxy-5-methylpyrimidin-2-ol typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Ethoxy-5-methylpyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-5-methylpyrimidin-2-ol has several applications in scientific research:
Comparison with Similar Compounds
4-Ethoxy-5-methylpyrimidin-2-ol can be compared with other pyrimidine derivatives such as:
5-Methylpyrimidin-2-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.
4-Ethoxypyrimidin-2-ol: Lacks the methyl group, which may influence its chemical properties and applications.
The presence of both ethoxy and methyl groups in 4-Ethoxy-5-methylpyrimidin-2-ol makes it unique and potentially more versatile in various chemical and biological applications .
Properties
IUPAC Name |
6-ethoxy-5-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAWHRVAWZHIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909598 |
Source


|
| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-55-8 |
Source


|
| Record name | 4-Ethylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-5-methylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]-1-propanone](/img/structure/B32882.png)







